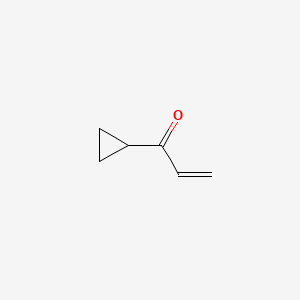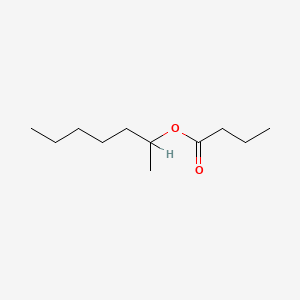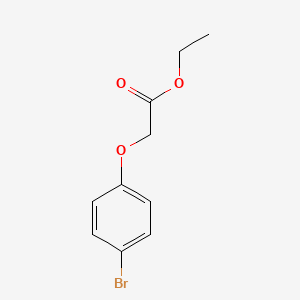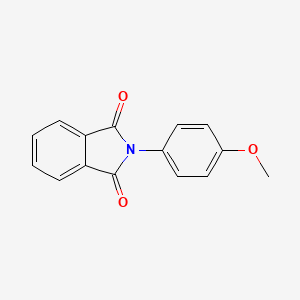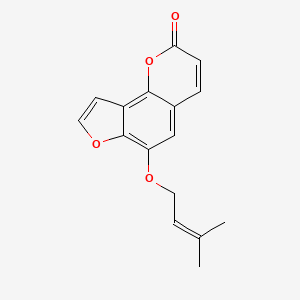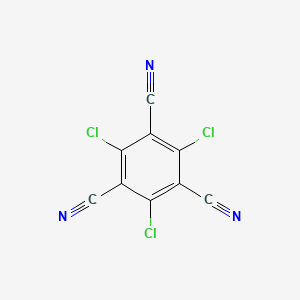
(4-Methylnaphthalen-1-yl)methanol
Übersicht
Beschreibung
“(4-Methylnaphthalen-1-yl)methanol” is a chemical compound with the molecular formula C12H12O . It is also known by its CAS number 57322-44-8 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a naphthalene ring with a methyl group attached at the 4th position and a methanol group attached at the 1st position .Chemical Reactions Analysis
“this compound” can be produced from nitrobenzene by dioxygenation .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 172.22 g/mol . Other physical and chemical properties like XLogP3, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, and Complexity are also available .Wissenschaftliche Forschungsanwendungen
Methylation of Naphthalene Derivatives
Methylation of naphthalene derivatives, such as 2-methylnaphthalene, has been a subject of research. For example, Komatsu et al. (1994) found that the methylation of 2-methylnaphthalene with methanol can produce 2,6-dimethylnaphthalene, especially when using ferrisilicate as a catalyst (Komatsu, Araki, Namba, & Yashima, 1994). Zhao et al. (2010) explored shape-selective methylation using NH4F and Pt modified HZSM-5 catalysts, showing improved conversion of 2-methylnaphthalene and selectivity to 2,6-dimethylnaphthalene (Zhao, Guo, Liu, Wang, & Song, 2010).
Asymmetric Addition Reactions
Asymmetric addition reactions involving naphthalene derivatives have been studied. Fujita et al. (2001) reported that 4-phenyl-1,2,4-triazoline-3,5-dione reacts with 1-methoxy-4-methylnaphthalene to give a 1,4-addition product in the presence of methanol (Fujita, Matsushima, Sugimura, Tai, & Okuyama, 2001).
Vapor-Liquid Equilibrium Studies
The vapor-liquid equilibrium of mixtures like 1-methylnaphthalene/methanol has been examined to understand their phase behavior at different temperatures and pressures. This kind of research is crucial for developing efficient industrial processes involving such chemicals (Thies & Paulaitis, 1984).
Catalysis and Zeolite Research
Research on small-pore zeolites and their use in catalysis, such as in the Methanol-to-Olefins process, has been conducted. For instance, Goetze et al. (2017) found that different zeolites can lead to the formation of various hydrocarbon pool species, including methylnaphthalenes, which affect catalytic activity and deactivation (Goetze, Meirer, Yarulina, Gascón, Kapteijn, Ruiz‐Martinez, & Weckhuysen, 2017).
Synthesis of Advanced Materials
The synthesis of advanced materials, like polymers, often involves precursors derived from naphthalene methylation. The production of 2,6-dimethylnaphthalene, a precursor for polyethylenenaphthalate, is an example of such applications.
Insights into Reaction Mechanisms
Studies also provide insights into reaction mechanisms and catalyst deactivation. For example, Luo et al. (2016) investigated the role of confined species in SAPO-34 cages during the Methanol-to-Olefins process, affecting product selectivity and catalyst deactivation (Luo, Zang, Hu, Wang, & Mao, 2016).
Safety and Hazards
Wirkmechanismus
Target of Action
It is known that methanol and its derivatives often interact with enzymes such ascytochrome P450s . These enzymes are involved in a wide range of biological processes, including the metabolism of xenobiotics, fatty acids, and steroids .
Mode of Action
It is known that methanol and its derivatives can undergooxidation reactions mediated by enzymes like cytochrome P450s . This process can lead to the formation of various metabolites, which can have different biological effects .
Biochemical Pathways
It is known that methanol and its derivatives can affect themetabolism of fatty acids and other biological molecules . The oxidation of these compounds can lead to changes in cellular processes and signaling pathways .
Pharmacokinetics
It is known that methanol and its derivatives are generallysoluble in organic solvents , which could potentially influence their absorption and distribution in the body. The metabolism of these compounds is often mediated by enzymes like cytochrome P450s .
Result of Action
It is known that the oxidation of methanol and its derivatives can lead to the formation of various metabolites . These metabolites can have different biological effects, depending on their structure and the cellular context .
Action Environment
The action, efficacy, and stability of (4-Methylnaphthalen-1-yl)methanol can be influenced by various environmental factors. For instance, the presence of organic solvents can affect the solubility of this compound, potentially influencing its absorption and distribution in the body . Additionally, the activity of enzymes like cytochrome P450s, which are involved in the metabolism of this compound, can be affected by various factors, including pH, temperature, and the presence of other substances .
Biochemische Analyse
Biochemical Properties
(4-Methylnaphthalen-1-yl)methanol plays a significant role in various biochemical reactions. It interacts with enzymes such as cytochrome P450 BM3 variant F87V, which is known for its ability to catalyze hydroxylation reactions with high regio- and stereo-specificity . This interaction leads to the formation of hydroxylated derivatives, which are crucial for further biochemical transformations. Additionally, this compound can interact with polycyclic aromatic hydrocarbon-dihydroxylating dioxygenase, an enzyme that facilitates the bioconversion of polycyclic aromatic hydrocarbons .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cytochrome P450 enzymes can lead to the production of reactive oxygen species, which in turn can modulate signaling pathways and gene expression . Furthermore, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound binds to the active site of cytochrome P450 enzymes, leading to the activation or inhibition of these enzymes . This binding can result in the hydroxylation of the naphthalene ring, producing hydroxylated derivatives that can further participate in biochemical reactions. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are influenced by various factors such as temperature, pH, and the presence of other chemicals . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation or inhibition of metabolic enzymes and signaling pathways . These temporal effects are crucial for understanding the compound’s behavior in different experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties without adverse effects . At high doses, this compound can cause toxic effects, including oxidative stress, cellular damage, and disruption of metabolic processes . These dosage-dependent effects are important for determining the safe and effective use of the compound in research and industrial applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated derivatives . These derivatives can further participate in various biochemical reactions, including conjugation with glucuronic acid or sulfate, which facilitates their excretion from the body . The compound’s interaction with metabolic enzymes can also influence the levels of other metabolites, thereby affecting the overall metabolic flux within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cells, this compound can bind to intracellular proteins, which can influence its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms are crucial for understanding the compound’s bioavailability and its effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. The compound can be targeted to various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific organelles . The subcellular localization of this compound is important for understanding its activity and function within cells.
Eigenschaften
IUPAC Name |
(4-methylnaphthalen-1-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O/c1-9-6-7-10(8-13)12-5-3-2-4-11(9)12/h2-7,13H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSGUDDGNKMFRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00299154 | |
| Record name | (4-methylnaphthalen-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00299154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57322-44-8 | |
| Record name | 4-Methyl-1-naphthalenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57322-44-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 128466 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057322448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 57322-44-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (4-methylnaphthalen-1-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00299154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-METHYL-1-NAPHTHALENEMETHANOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









